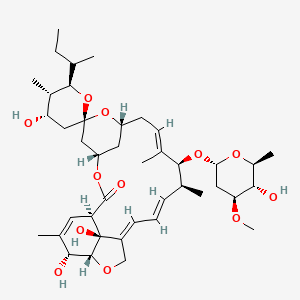

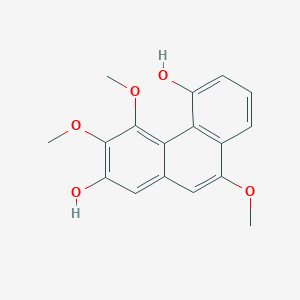

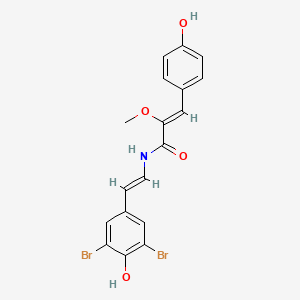

![molecular formula C27H45N5O5 B1247267 (1r,2s,5s)-N-[(1s)-3-Amino-1-(Cyclobutylmethyl)-2,3-Dioxopropyl]-3-[(2s)-2-{[(Tert-Butylamino)carbonyl]amino}-3,3-Dimethylbutanoyl]-6,6-Dimethyl-3-Azabicyclo[3.1.0]hexane-2-Carboxamide CAS No. 569677-40-3](/img/structure/B1247267.png)

(1r,2s,5s)-N-[(1s)-3-Amino-1-(Cyclobutylmethyl)-2,3-Dioxopropyl]-3-[(2s)-2-{[(Tert-Butylamino)carbonyl]amino}-3,3-Dimethylbutanoyl]-6,6-Dimethyl-3-Azabicyclo[3.1.0]hexane-2-Carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Boceprevir is an oral, direct acting hepatitis C virus (HCV) protease inhibitor that is used in combination with other antiviral agents in the treatment of chronic hepatitis C, genotype 1. Boceprevir has not been linked to instances of acute liver injury during therapy but, when combined with peginterferon and ribavirin, has been associated with cases of hepatic decompensation in patients with preexisting cirrhosis.

Aplicaciones Científicas De Investigación

Acid-Catalyzed Rearrangement Studies

Research by Nativi, Reymond, and Vogel (1989) explored the acid-catalyzed rearrangement of related compounds, contributing to the understanding of stereochemical control in synthesis processes (Nativi, Reymond, & Vogel, 1989).

Synthesis of Boceprevir's Intermediate

Kallam et al. (2017) demonstrated the synthesis of a key chiral bicyclic proline fragment utilized in the construction of the potent anti-HCV drug boceprevir, showcasing the compound's role in pharmaceutical synthesis (Kallam et al., 2017).

Creation of Cyclopropanecarboxamides

Aelterman et al. (1999) synthesized various new cyclopropanecarboxamides, emphasizing the compound's application in creating functionally diverse cyclopropanes (Aelterman et al., 1999).

Development of Bicyclic Amino Acids

Research by Gan et al. (2013) on the synthesis of azabicyclo hexane carboxylic acid highlights its utility in developing novel amino acids, which are crucial for various biochemical applications (Gan et al., 2013).

Precursor for Carbocyclic Nucleosides

Chang et al. (1994) focused on the stereocontrolled synthesis of a compound as a potential component for carbocyclic nucleosides, underscoring its role in nucleoside analog synthesis (Chang et al., 1994).

Crystal Structure Analysis

Gelbrich et al. (2013) conducted a study on the crystal structure of a related compound, providing insights into its molecular configuration and potential applications in crystallography (Gelbrich et al., 2013).

Stereoisomer Synthesis

Bakonyi et al. (2013) developed a synthesis for all four stereoisomers of a related azabicyclo hexane carboxylic acid, illustrating its versatility in stereochemistry (Bakonyi et al., 2013).

Anticancer Pharmacophores

Kumar et al. (2009) synthesized a new series of functionalized amino acid derivatives, including compounds structurally related to the one , evaluating their potential as anticancer agents (Kumar et al., 2009).

Constrained β-Amino Acid Precursors

Krow et al. (2016) described the regioselective introduction and transformation of substituents in azabicyclo hexanes, showcasing its potential as precursors to constrained β-amino acids (Krow et al., 2016).

Propiedades

Número CAS |

569677-40-3 |

|---|---|

Fórmula molecular |

C27H45N5O5 |

Peso molecular |

519.7 g/mol |

Nombre IUPAC |

(1R,2S,5S)-N-[(2S)-4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl]-3-[(2S)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide |

InChI |

InChI=1S/C27H45N5O5/c1-25(2,3)20(30-24(37)31-26(4,5)6)23(36)32-13-15-17(27(15,7)8)18(32)22(35)29-16(19(33)21(28)34)12-14-10-9-11-14/h14-18,20H,9-13H2,1-8H3,(H2,28,34)(H,29,35)(H2,30,31,37)/t15-,16-,17-,18-,20+/m0/s1 |

Clave InChI |

LHHCSNFAOIFYRV-ZYNAIFEFSA-N |

SMILES isomérico |

CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)[C@H](C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)N[C@@H](CC3CCC3)C(=O)C(=O)N)C |

SMILES |

CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)NC(CC3CCC3)C(=O)C(=O)N)C |

SMILES canónico |

CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)NC(CC3CCC3)C(=O)C(=O)N)C |

Color/Form |

White to off-white amorphous powde |

| 394730-60-0 | |

Pictogramas |

Irritant; Health Hazard |

Solubilidad |

Slightly soluble in water Freely soluble in methanol, ethanol, and isopropanol |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

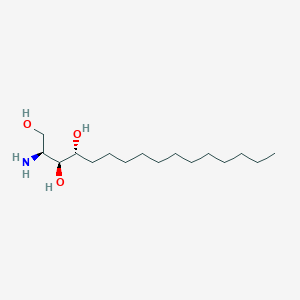

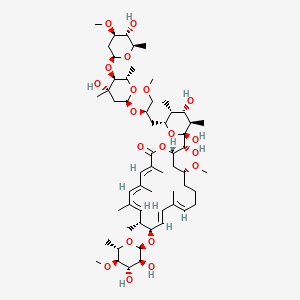

![[O-methyl-11C]2-{4-[4-(7-Methoxynaphthalen-1-yl)piperazin-1-yl]butyl}-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B1247191.png)

![(1R,2R,8aS)-1-[(E)-6-[(1S)-2,2-dimethyl-6-methylidenecyclohexyl]-4-methylhex-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B1247198.png)